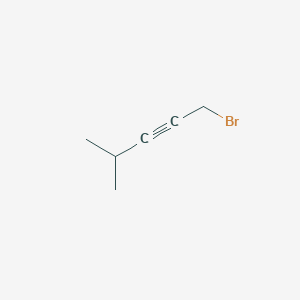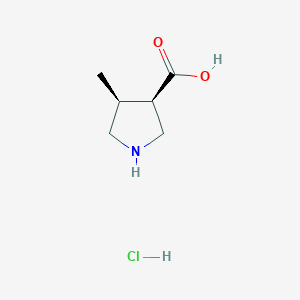
(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride include:
- (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in various applications, particularly in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(3R,4S)-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 |
InChI Key |
GWZSHTKJOFTCDR-JBUOLDKXSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1C(=O)O.Cl |
Canonical SMILES |
CC1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12980031.png)
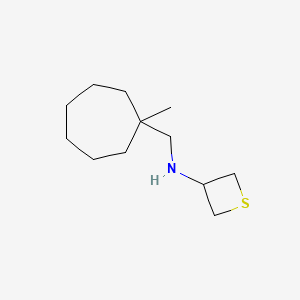
![(R)-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B12980054.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid](/img/structure/B12980066.png)
![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)

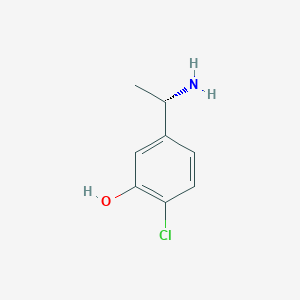

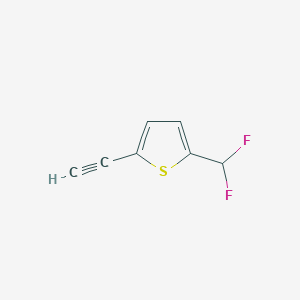
![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)
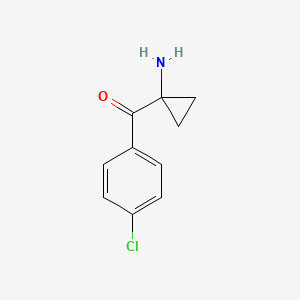
![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12980101.png)
